molecular formula C15H17ClO3 B11091377 6-(4-Chlorophenyl)-3-ethyl-5,5-dimethyldihydro-2H-pyran-2,4(3H)-dione

6-(4-Chlorophenyl)-3-ethyl-5,5-dimethyldihydro-2H-pyran-2,4(3H)-dione

Cat. No.: B11091377
M. Wt: 280.74 g/mol
InChI Key: GKAGFQRGLYYHII-UHFFFAOYSA-N
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Description

    6-(4-Chlorophenyl)-3-ethyl-5,5-dimethyldihydro-2H-pyran-2,4(3H)-dione: , also known by its systematic name , is a chemical compound with the molecular formula CHClO.

  • It belongs to the class of pyran-2,4-dione derivatives and contains both a chlorophenyl group and an ethyl substituent.
  • The compound’s structure includes a pyran ring, which imparts interesting properties and potential applications.
  • Preparation Methods

    • The synthesis of this compound involves several steps:

        Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol yields the corresponding methyl ester.

        Hydrazination: The methyl ester undergoes hydrazination to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (5).

        Sulfonyl Chloride Formation: Conversion of the intermediate into sulfonyl chloride (6).

        Nucleophilic Attack: Nucleophilic attack of amines on the sulfonyl chloride produces the title sulfonamides (7a-7j).

    • Industrial production methods may involve modifications of these steps for scalability.
  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for further chemical investigations, such as ligand design or catalysis.

      Biology and Medicine: Research may explore its potential as an antiviral agent, given its activity against tobacco mosaic virus (TMV).

      Industry: Applications in agriculture (herbicides) and pharmaceuticals (carbonic anhydrase inhibitors) are worth exploring.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this.
  • Comparison with Similar Compounds

      Similar Compounds: Other 1,3,4-thiadiazole derivatives, such as those shown in Figure 1, exhibit diverse bioactivities.

      Uniqueness: Highlighting the unique features of this compound compared to similar ones will require a detailed comparative analysis.

    !Figure 1

    Properties

    Molecular Formula

    C15H17ClO3

    Molecular Weight

    280.74 g/mol

    IUPAC Name

    6-(4-chlorophenyl)-3-ethyl-5,5-dimethyloxane-2,4-dione

    InChI

    InChI=1S/C15H17ClO3/c1-4-11-12(17)15(2,3)13(19-14(11)18)9-5-7-10(16)8-6-9/h5-8,11,13H,4H2,1-3H3

    InChI Key

    GKAGFQRGLYYHII-UHFFFAOYSA-N

    Canonical SMILES

    CCC1C(=O)C(C(OC1=O)C2=CC=C(C=C2)Cl)(C)C

    Origin of Product

    United States

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